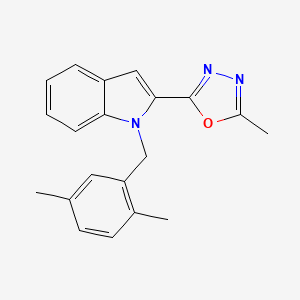

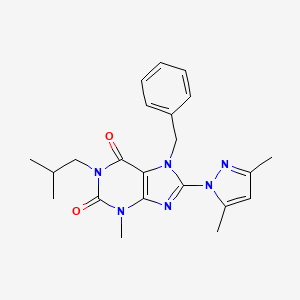

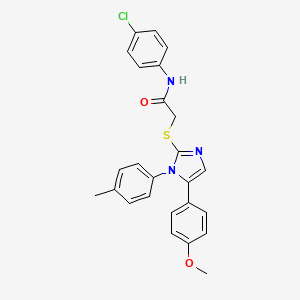

1-(2,3-二甲基吲哚-1-基)-3-(4-甲基苯胺基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. The first paper describes a series of beta-adrenoceptor blocking agents, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their derivatives, which show substantial cardioselectivity . The second paper discusses the synthesis and biological activity of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, which exhibit adrenergic blocking and sympatholytic activities . These studies provide a context for understanding the potential biological activities of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols includes the introduction of an aryloxy group and a 4-hydroxyphenethyl group to the propan-2-ol backbone . The second paper describes the synthesis of tetrahydroisoquinoline derivatives by treating 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with sulfuric acid, followed by a reaction with (aryloxymethyl)oxiranes . These methods could potentially be adapted for the synthesis of "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" by altering the substituents on the aromatic rings and the nitrogen-containing groups.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" is characterized by the presence of an aryloxy group and an amino group attached to a propan-2-ol backbone. The presence of different substituents on the aromatic rings and the nitrogen-containing groups can significantly influence the binding affinity to biological targets such as beta-adrenoceptors . The steric and electronic properties of these substituents are crucial for the activity and selectivity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo various organic transformations. The reactivity of the hydroxyl group in the propan-2-ol moiety, the aromatic substitution reactions, and the formation of heterocyclic rings are key steps in the synthesis of these compounds . These reactions are likely to be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" are not directly reported, the properties of structurally related compounds can provide insights. The solubility, melting point, and stability of these compounds are influenced by their molecular structure, particularly the presence and position of substituents on the aromatic rings and the nitrogen-containing groups . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds when used as pharmaceutical agents.

科学研究应用

结构和计算研究

使用 X 射线晶体学、FTIR、UV-Vis 和 NMR 光谱等技术对与"1-(2,3-二甲基吲哚-1-基)-3-(4-甲基苯胺基)丙烷-2-醇"结构相关的化合物进行了表征。这些研究提供了有关此类化合物的分子结构和电子性质的详细信息,有助于我们了解其在材料科学和药物研究等各个领域的潜在反应性和应用 (Nycz, Małecki, Zawiazalec, & Paździorek, 2011)。

催化和合成应用

还对相关化合物的催化性能进行了研究,特别是在转移氢化反应方面。这些研究探讨了各种催化剂在促进酮氢化为醇方面的效率,这是一项在合成化学中极感兴趣的反应,用于生产药物和精细化学品的有价值的中间体 (Aydemir 等,2014)。

配体设计和金属配合物

具有类似结构基序的化合物已用于金属配合物的配体设计中。这些研究的重点是金属-配体配合物的合成和表征,这与催化、材料科学和新型药物剂的开发等领域相关。这些配合物在溶液中的行为及其稳定性和反应性是研究的关键领域 (Gennari 等,2007)。

先进材料和光物理学

对相关化合物的研究也扩展到先进材料领域,特别是在染料敏化太阳能电池 (DSSC) 方面。研究调查了花菁染料的光物理性质及其在 DSSC 中的应用,以提高光电转换效率。此类研究有助于开发更高效、更具成本效益的太阳能技术 (Wu, Meng, Li, Teng, & Hua, 2009)。

属性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-14-8-10-17(11-9-14)21-12-18(23)13-22-16(3)15(2)19-6-4-5-7-20(19)22/h4-11,18,21,23H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHISOPADIYMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)